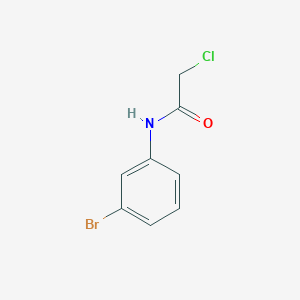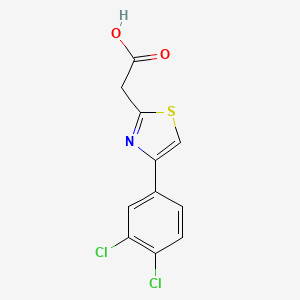
2,5-二(2-噻吩基)-1H-吡咯
描述
2,5-Di(2-thienyl)-1H-pyrrole is a compound that has been studied for its potential applications in the field of molecular electronics . It is known for its electrochemical behavior and its ability to undergo electrochemical polymerization . This compound can be used as a monomer for the production of conducting polymers .
Synthesis Analysis
The synthesis of substituted 2,5-di(2-thienyl)pyrroles has been described in various studies . One method involves the Paal–Knorr condensation reaction . The yield can be improved by refluxing the solution of the intermediate 1,4-di-(2-thienyl)-1,4-butanedione with ammonium acetate, glacial acetic acid, and acetic anhydride .Molecular Structure Analysis
The molecular structure of 2,5-Di(2-thienyl)-1H-pyrrole is characterized by the presence of two thiophene rings and one pyrrole ring . This structure allows for high resonance energy, electrophilic reactivity, high π-electron density, and a planar structure .Chemical Reactions Analysis
The modification of 2,5-di(2-thienyl)pyrroles has been studied with the aim of preparing compounds that can serve as precursors of polymers and monomers showing electrical conductivity and specific photochemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,5-Di(2-thienyl)-1H-pyrrole are influenced by its molecular structure . It exhibits multi-staged redox processes and multi-colored anodic electrochromic behavior .科学研究应用
Chemistry
- Summary of the application : “2,5-Di(2-thienyl)-1H-pyrrole” is used in the synthesis of compounds which can serve as precursors of polymers and monomers showing electrical conductivity and specific photochemical properties .
- Methods of application or experimental procedures : The modification of “2,5-Di(2-thienyl)-1H-pyrrole” is studied with the aim of preparing compounds which can serve as precursors of polymers and monomers .
- Results or outcomes : The study has led to the development of compounds that show electrical conductivity and specific photochemical properties .
Material Science
- Summary of the application : “2,5-Di(2-thienyl)-1H-pyrrole” is used in the electrosynthesis and characterization of polypyrrole .
- Methods of application or experimental procedures : The electropolymerization of pyrrole and “2,5-Di(2-thienyl)-1H-pyrrole” was carried out separately by CV method .
- Results or outcomes : The study found that the conductivity, electroactivity, and redoxability of polythiophene and poly(3-methyl thiophene) are improved in the presence of "2,5-Di(2-thienyl)-1H-pyrrole" .
Synthesis of Soluble and Processable Conducting Polymers
- Summary of the Application : “2,5-Di(2-thienyl)-1H-pyrrole” is used in the synthesis of soluble and processable conducting polymers .
- Methods of Application or Experimental Procedures : A new type electroactive 2,5-di (2-thienyl)pyrrole derivative was synthesized and its novel solution-processable and fluorescent polymer was electrochemically synthesized .
- Results or Outcomes : The synthesized polymer shows multielectrochromic behavior: blue in the oxidized state, caesious in the intermediate state and greenish in the neutral state .
Synthesis of Stable Derivatives
- Summary of the Application : “2,5-Di(2-thienyl)-1H-pyrrole” is used in the synthesis of stable derivatives .
- Methods of Application or Experimental Procedures : The newly synthesized 2,5-di(2-thienyl)pyrrole derivative was achieved through the reaction between 1,4-di(2-thienyl)-1,4-butanedione and p-aminobenzoylhydrazide .
- Results or Outcomes : The synthesized derivative exhibits excellent stability compared to other 2,5-di(2-thienyl)pyrrole derivatives and retains a lower band gap .
Reactions of 2,5-di (2-thienyl)pyrroles
- Summary of the Application : The possible modification of 2,5-di (thienyl)pyrroles has been studied with the aim of preparing compounds which can serve as precursors of polymers and monomers showing electrical conductivity and specific photochemical properties .
- Methods of Application or Experimental Procedures : The study involved the reaction of 2,5-di (thienyl)pyrroles to prepare compounds which can serve as precursors of polymers and monomers .
- Results or Outcomes : The study led to the development of compounds that show electrical conductivity and specific photochemical properties .
Synthesis of Stable Derivatives
- Summary of the Application : “2,5-Di(2-thienyl)-1H-pyrrole” is used in the synthesis of stable derivatives .
- Methods of Application or Experimental Procedures : The newly synthesized 2,5-di(2-thienyl)pyrrole derivative was achieved through the reaction between 1,4-di(2-thienyl)-1,4-butanedione and p-aminobenzoylhydrazide .
- Results or Outcomes : The synthesized derivative exhibits excellent stability compared to other 2,5-di(2-thienyl)pyrrole derivatives and retains a lower band gap .
未来方向
The future directions for the study of 2,5-Di(2-thienyl)-1H-pyrrole include its potential use in various branches of science and technology . This includes its use in the production of antistatic and anticorrosion coatings, bioelectrochemical sensors, artificial “muscles” and “electronic noses”, accumulator batteries and transistors, light-emitting diodes, and transparent materials for electrodes .
属性
IUPAC Name |
2,5-dithiophen-2-yl-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NS2/c1-3-11(14-7-1)9-5-6-10(13-9)12-4-2-8-15-12/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHRCHHNCOTPBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(N2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
102100-20-9 | |
| Record name | 1H-Pyrrole, 2,5-di-2-thienyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102100-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00400288 | |
| Record name | 2,5-Di(thiophen-2-yl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Di(2-thienyl)-1H-pyrrole | |
CAS RN |
89814-62-0 | |
| Record name | 2,5-Di(thiophen-2-yl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Di(2-thienyl)-1H-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene](/img/structure/B1364863.png)


![1-[(3-bromophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1364869.png)







![2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B1364890.png)
![2-[(4-Carbamoylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364896.png)
![2-[[[2-(2-Bromo-4-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364897.png)